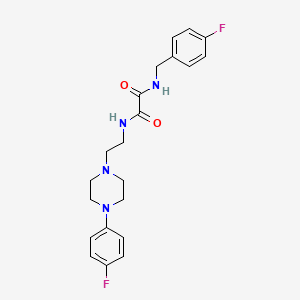
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Fluorobenzyl)piperazine” is a fluorinated building block . It has an empirical formula of C11H15FN2 and a molecular weight of 194.25 . It’s used as a precursor in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
This compound is used in the synthesis of various biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .Molecular Structure Analysis
The SMILES string for this compound is Fc1ccc(CN2CCNCC2)cc1 . This indicates that it contains a piperazine ring with a fluorobenzyl group attached.Physical And Chemical Properties Analysis
This compound is a solid with an assay of 97% . It has a CAS Number of 70931-28-1 .Wissenschaftliche Forschungsanwendungen
PET Radioligands in Neuropsychiatric Disorder Research
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogs of the compound , have shown promising results as PET radioligands. They exhibit high affinity and selectivity for 5-HT1A receptors, making them suitable for studying neuropsychiatric disorders like depression or anxiety using PET imaging (García et al., 2014).
Serotonin Receptor Studies
[18F]p-MPPF, another derivative, has been utilized in research for studying serotonin 5-HT1A receptors. Its application in PET scans allows for a deeper understanding of serotonergic neurotransmission, which is vital in mental health research (Plenevaux et al., 2000).
Orexin Receptor and Binge Eating
Research on compounds like GSK1059865, a selective OX1R antagonist, has contributed significantly to understanding compulsive food consumption and binge eating. These studies highlight the role of orexin receptors in such disorders, suggesting potential therapeutic targets (Piccoli et al., 2012).
Antagonists for Serotonin Receptors
Studies on [(18)F]p-MPPF and other similar antagonists have provided insights into serotonin receptors, particularly in the context of PET imaging. This research helps in understanding the serotonergic system's role in various psychological and neurological conditions (Plenevaux et al., 2000).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of related compounds, such as 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, have been pivotal in developing potent nonpeptide CCR1 antagonists, showcasing the importance of these compounds in medicinal chemistry (Mäding et al., 2006).
Sigma-1 Receptor Ligands
Research on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, including analogs with fluoroalkyl aryl ethers, has produced highly potent and selective ligands for the sigma-1 receptor. These findings are essential for developing PET radiotracers to study neurodegenerative processes (Moussa et al., 2010).
Safety and Hazards
This compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . It’s recommended to use personal protective equipment like a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-3-1-16(2-4-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-7-5-18(23)6-8-19/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMNJZFFONDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)
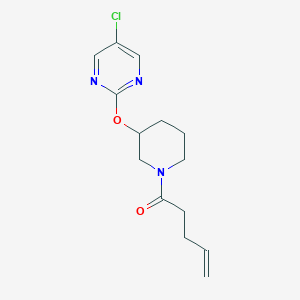
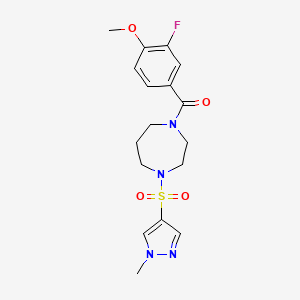
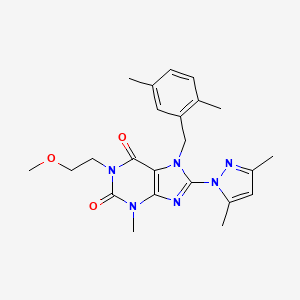
![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)
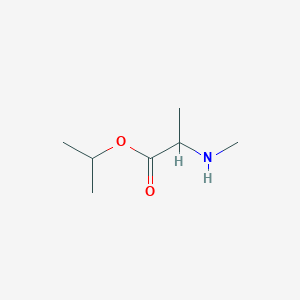
![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
